tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
CAS No.: 869937-73-5
Cat. No.: VC2630646
Molecular Formula: C15H20ClN3O4
Molecular Weight: 341.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869937-73-5 |
|---|---|
| Molecular Formula | C15H20ClN3O4 |
| Molecular Weight | 341.79 g/mol |
| IUPAC Name | tert-butyl 4-(5-chloro-2-nitrophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-10-11(16)4-5-12(13)19(21)22/h4-5,10H,6-9H2,1-3H3 |
| Standard InChI Key | LMQPCVYEIBVTQE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Introduction
tert-Butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound belonging to the class of pyrazinecarboxylates. It features a tert-butyl group and a substituted phenyl ring with chlorine and nitro groups, making it of interest in medicinal chemistry and organic synthesis. The compound is identified by its CAS number, 886361-04-2, and PubChem CID, 7127802.
Synthesis Methods
The synthesis of tert-butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs due to its complex molecular structure. It may participate in various chemical reactions, and its mechanism of action could be explored through quantitative structure-activity relationship (QSAR) studies to predict biological efficacy.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | CAS Number | Potential Applications |
|---|---|---|---|
| tert-Butyl 4-(5-chloro-2-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate | C16H20ClN3O3 | 886361-04-2 | Medicinal Chemistry, Organic Synthesis |
| tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | C15H20FN3O4 | 154590-34-8 | Proteomics Research, Potential Medicinal Use |
| tert-Butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate | Not Listed | 1228780-71-9 | Medicinal Chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume